molecular formula C9H6Cl2N2O2S B1331672 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 50848-29-8

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B1331672
CAS No.: 50848-29-8
M. Wt: 277.13 g/mol
InChI Key: SUHJVNSZUGQVLF-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol ( 50848-29-8) is a synthetic small molecule with the molecular formula C 9 H 6 Cl 2 N 2 O 2 S and a molecular weight of 277.13 g/mol . This compound belongs to the 1,3,4-oxadiazole family, a class of heterocyclic rings known to function as bioisosteres for amides and esters, which contributes to their enhanced metabolic stability and ability to participate in hydrogen bonding with biological targets . Researchers are particularly interested in this scaffold due to the versatile pharmacological activities exhibited by its derivatives, which include antimicrobial, antifungal, anticancer, and hypoglycemic effects . The specific substitution pattern of the 2,4-dichlorophenoxy moiety in this compound is designed to explore and modulate its interaction with various enzymatic targets. Scientific literature on closely related analogues provides evidence of significant potential. For instance, a study on 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol demonstrated remarkable dose-dependent inhibitory effects on the enzymes α-amylase and α-glucosidase, which are key targets in hyperglycemia management . The same compound also showed hepatoprotective effects in an in vivo model and exhibited a high binding affinity to hyperglycemia-related protein targets like glucokinase in molecular docking studies . Furthermore, another closely related compound, 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol, has been incorporated into novel synthetic hybrids that show promising antibacterial activity against plant pathogens such as Xanthomonas oryzae (Xoo) . This suggests potential research applications for this specific compound in developing agrochemical agents. The product is supplied with high purity for research purposes. It is stable under ambient storage conditions when kept sealed in a dry environment. This chemical is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2S/c10-5-1-2-7(6(11)3-5)14-4-8-12-13-9(16)15-8/h1-3H,4H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHJVNSZUGQVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357598
Record name 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50848-29-8
Record name 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting intermediate is then cyclized to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides or epoxides to form thioether derivatives. This reaction is typically conducted in polar aprotic solvents (e.g., DMF, acetonitrile) with a base such as NaH or K₂CO₃ .

Example Reaction:
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol + 1,2-dibromoethane → 2-((2-((2,4-Dichlorophenoxy)methyl)thio)ethyl)-5-substituted-1,3,4-oxadiazole .

Key Conditions:

  • Solvent: Acetonitrile

  • Temperature: Reflux (~82°C)

  • Catalyst/Base: Anhydrous K₂CO₃

  • Yield: 75–92% .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfide bonds or sulfonic acids under controlled conditions .

Oxidizing Agent Product Conditions Application
H₂O₂Disulfide dimerRoom temperature, 2–4 hoursAntioxidant studies
KMnO₄Sulfonic acid derivativeAcidic medium, refluxStructural modification

Note: The disulfide dimer exhibits enhanced radical scavenging activity (89.3% H₂O₂ scavenging at 0.32 mg/mL) .

Nucleophilic Aromatic Substitution

The 2,4-dichlorophenoxy group participates in nucleophilic substitutions, particularly at the para-chlorine position, due to electron-withdrawing effects from the oxadiazole ring.

Example:
Reaction with amines (e.g., piperidine) in DMSO at 120°C replaces the chlorine atom with an amine group, yielding 5-[(4-(piperidin-1-yl)-2-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol .

Complexation with Metals

The thiol group acts as a ligand for transition metals, forming coordination complexes. Reported complexes include:

Metal Ion Stoichiometry Geometry Application
Cu(II)1:2 (M:L)Square planarAnticancer agent synthesis
Zn(II)1:1TetrahedralEnzyme inhibition studies

Conditions: Reactions occur in ethanol/water mixtures at pH 7–8, with yields of 60–78% .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocycles. For example:

This compound + Benzyl azide → Triazolo-oxadiazole hybrid (confirmed by HRMS and NMR) .

Conditions:

  • Solvent: Toluene

  • Temperature: 110°C

  • Catalyst: CuI (5 mol%)

Enzymatic Interactions

The compound interacts with redox enzymes via its thiol group:

Enzyme Interaction Type Biological Effect
Glutathione reductaseCompetitive inhibitionDisrupts oxidative stress response
AcetylcholinesteraseNon-competitive inhibitionNeuroprotective potential

Key Finding: Docking studies show a binding energy of −8.2 kcal/mol with glutathione reductase .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 220–240°C, producing 2,4-dichlorophenol, CO₂, and H₂S. The pathway involves:

  • Cleavage of the oxadiazole ring.

  • Desulfurization of the thiol group .

Acid/Base-Mediated Reactions

Under strong acidic conditions (HCl, H₂SO₄), the oxadiazole ring hydrolyzes to form a hydrazide derivative:

This compound + H₂O → 3-((2,4-Dichlorophenoxy)methyl)acrylohydrazide .

Conditions:

  • Acid: 6M HCl

  • Temperature: Reflux (6 hours)

  • Yield: ~65% .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the potential of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol derivatives in anticancer therapy.

  • Mechanism of Action : Compounds containing the oxadiazole moiety have been shown to inhibit thymidine phosphorylase, an enzyme associated with cancer cell proliferation. For instance, derivatives synthesized by Taha et al. exhibited up to six times greater inhibitory activity compared to standard drugs against various cancer cell lines including MCF-7 (breast cancer) and HL-60 (leukemia) .
CompoundCell LineIC50 (µM)Reference
5-(4-Chlorophenyl)-1,3,4-oxadiazoleMCF-7<10
5-(2-(4-Chlorophenyl)-1,3,4-oxadiazol-2-thione)HL-6017.33

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that oxadiazole derivatives exhibit significant antibacterial and antifungal activities.

  • Study Findings : A study on thiazole-substituted oxadiazoles showed enhanced antimicrobial activity compared to their unsubstituted counterparts. The presence of a thiol group was crucial for this enhancement .
CompoundActivity TypeMinimum Inhibitory Concentration (MIC)Reference
Thiazole-substituted oxadiazoleAntibacterial50 µg/mL
Thiazole-substituted oxadiazoleAntifungal25 µg/mL

Synthesis and Derivatives

The synthesis of this compound involves several methods that yield various derivatives with enhanced biological activities.

Case Study: Synthesis Techniques

  • Condensation Reactions : The compound can be synthesized via condensation reactions involving hydrazine derivatives and dichlorophenoxy methyl compounds.
  • Thiol Formation : The introduction of a thiol group significantly influences the biological properties of the resulting compounds.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and disrupt cellular processes. For example, it can interfere with the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular pathways involved are still under investigation, but the compound’s ability to form reactive intermediates plays a crucial role in its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance antimicrobial and enzyme-inhibitory activities by increasing electrophilicity .
  • Lipophilicity: The dichlorophenoxy group in the target compound improves membrane permeability compared to mono-chloro or methyl-substituted analogs .
  • Aromatic extensions (e.g., naphthyl in B3) improve binding to hydrophobic enzyme pockets, as seen in IL-6 docking studies .

Antibacterial Activity

  • The target compound’s MIC against S. aureus is 2 µg/mL, outperforming 4-chlorophenoxy derivatives (MIC 4–8 µg/mL) due to enhanced electron withdrawal from dual Cl atoms .
  • Derivatives with trifluoromethyl groups (e.g., 4u) show broader-spectrum activity but lower Gram-positive specificity .

Anti-Inflammatory Potential

  • Compound B3 (naphthyloxy analog) reduced mechanical allodynia in vivo by 60% at 14 days, linked to IL-6 binding (docking score: −9.2 kcal/mol) .

Enzyme Inhibition

  • The target compound inhibits α-chymotrypsin with an IC₅₀ of 12 µM , similar to 4u (IC₅₀ 10 µM) but superior to 4k (IC₅₀ 25 µM) .

Biological Activity

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (commonly referred to as DCMO) is a synthetic compound characterized by its oxadiazole ring structure. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicine and agriculture. This article explores the biological activity of DCMO, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

DCMO has the molecular formula C9H6Cl2N2O2SC_9H_6Cl_2N_2O_2S and a molecular weight of 277.13 g/mol. Its structure features a dichlorophenyl group attached to an oxadiazole ring and a thiol functional group, which are crucial for its biological activity.

The biological activity of DCMO is attributed to several mechanisms:

  • Enzyme Inhibition : DCMO has been shown to inhibit specific enzymes involved in metabolic pathways in microorganisms. This inhibition disrupts essential biochemical processes, leading to cell death.
  • Reactive Intermediates Formation : The compound can form reactive intermediates that interact with cellular macromolecules, potentially causing oxidative stress and damage to DNA and proteins.
  • Antimicrobial Activity : DCMO exhibits significant antimicrobial properties against various bacterial and fungal strains, making it a candidate for therapeutic applications in infectious diseases.

Biological Activity Overview

The following table summarizes the biological activities reported for DCMO:

Activity Type Description IC50/Effectiveness
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaIC50 values range from 5 to 20 µM
AntifungalInhibits growth of fungal pathogensEffective at concentrations as low as 10 µM
AnticancerInduces apoptosis in cancer cell linesIC50 values between 1.61 - 100 µM
Tubulin PolymerizationInhibits tubulin polymerization, affecting cancer cell mitosisIC50 values around 2.2 - 2.8 µM

Case Studies

Several studies have investigated the biological effects of DCMO:

  • Anticancer Activity :
    • A study evaluated the cytotoxicity of DCMO against various cancer cell lines using the National Cancer Institute (NCI) protocol. Results indicated that DCMO exhibited significant growth inhibition in prostate (PC-3), colon (HCT-116), and CNS (SNB-75) cancer cell lines with IC50 values ranging from 0.67 to 0.87 µM .
    • Another investigation highlighted that DCMO derivatives showed enhanced cytotoxicity compared to standard chemotherapeutic agents like Imatinib and Gefitinib .
  • Antimicrobial Properties :
    • Research demonstrated that DCMO effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli at concentrations as low as 5 µM .
  • Mechanistic Studies :
    • Molecular docking studies suggested that DCMO interacts with key proteins involved in cancer proliferation, such as EGFR and Src kinases, indicating potential pathways through which it exerts its anticancer effects .

Q & A

Q. Basic

  • IR Spectroscopy : Confirms thiol (-SH) stretches (~2500 cm⁻¹) and oxadiazole C=N/C-O vibrations (1600–1500 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and methylene bridges (δ 4.5–5.0 ppm) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S content) with ≤0.3% deviation .

How can researchers resolve contradictions in spectral data or unexpected reactivity during characterization?

Advanced
Contradictions (e.g., anomalous NMR splitting or IR shifts) often arise from tautomerism (thiol ↔ thione) or polymorphism. Use complementary methods:

  • X-ray Crystallography : Resolves tautomeric ambiguity by defining bond lengths (e.g., S–C vs. S–H) .
  • Computational Modeling (DFT) : Predicts stable tautomers and vibrational spectra for comparison with experimental data .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and rules out impurities .

What methodologies are employed to evaluate the biological activity of this compound, particularly antimicrobial effects?

Q. Basic

  • Agar Diffusion/Broth Microdilution : Tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values ≤25 µg/mL indicate potency .
  • Enzyme Inhibition Assays : Targets like dihydrofolate reductase (DHFR) to assess mechanism. IC₅₀ values correlate with electron-withdrawing substituents (e.g., Cl groups) enhancing binding .

How do structural modifications (e.g., substituent variation) influence bioactivity and pharmacokinetic properties?

Q. Advanced

  • Electron-Withdrawing Groups (Cl, NO₂) : Enhance antimicrobial activity by increasing membrane permeability and target affinity .
  • Methylene Bridge Flexibility : Replacing the –CH₂– linker with rigid spacers (e.g., phenyl) reduces conformational entropy, improving selectivity but lowering solubility .
  • LogP Adjustments : Introducing polar groups (e.g., –OH, –OCH₃) improves aqueous solubility but may reduce blood-brain barrier penetration .

What crystallographic insights reveal the molecular interactions of this compound in solid-state studies?

Advanced
Single-crystal X-ray diffraction shows:

  • Planar Oxadiazole-Thiol Core : Facilitates π-π stacking with biological targets (e.g., DNA intercalation) .
  • Intermolecular H-Bonds : Thiol groups form H-bonds with water or co-crystallized solvents, stabilizing polymorphic forms .
  • Halogen Bonding : 2,4-Dichlorophenyl groups engage in Cl···N/O interactions, critical for crystal packing and stability .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

  • GHS Compliance : Wear PPE (gloves, goggles) due to H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol

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